molecular formula C14H11FO3S B1324155 5-(1,3-Dioxolan-2-YL)-2-(3-fluorobenzoyl)thiophene CAS No. 898773-38-1

5-(1,3-Dioxolan-2-YL)-2-(3-fluorobenzoyl)thiophene

Cat. No.: B1324155
CAS No.: 898773-38-1
M. Wt: 278.3 g/mol
InChI Key: BFNOYKZVHQFHMC-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry nomenclature for this compound follows the systematic naming conventions for complex heterocyclic structures. The official IUPAC designation is [5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(3-fluorophenyl)methanone, which precisely describes the connectivity and functional group arrangements. This nomenclature system begins with the ketone functionality as the principal functional group, identified as "methanone," and then systematically describes the two aromatic substituents attached to the carbonyl carbon. The thiophene ring system is designated as "thiophen-2-yl" to indicate the point of attachment at the 2-position, while the 1,3-dioxolane substituent is specified as being located at the 5-position of the thiophene ring. The fluorinated aromatic component is systematically named as "3-fluorophenyl" to indicate the meta position of the fluorine substituent relative to the carbonyl attachment point.

Properties

IUPAC Name

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3S/c15-10-3-1-2-9(8-10)13(16)11-4-5-12(19-11)14-17-6-7-18-14/h1-5,8,14H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNOYKZVHQFHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641929
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898773-38-1
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the 1,3-Dioxolane Ring

  • The 1,3-dioxolane ring is formed by the acid-catalyzed reaction of ethylene glycol with an aldehyde or ketone precursor.
  • In this case, the aldehyde or ketone is typically a thiophene-2-carbaldehyde derivative.
  • Acid catalysts such as p-toluenesulfonic acid or sulfuric acid are used under reflux conditions.
  • The reaction proceeds via acetalization, where the aldehyde carbonyl reacts with ethylene glycol to form the cyclic acetal (dioxolane).
  • Solvent choice (e.g., toluene or benzene) and removal of water by azeotropic distillation improve yield and drive the equilibrium toward product formation.

Synthesis of the Thiophene Core

  • The thiophene ring is either commercially sourced or synthesized via classical methods such as the Gewald reaction, which involves condensation of ketones, α-cyanoesters, and elemental sulfur.
  • For this compound, the thiophene ring is functionalized at the 2-position to allow subsequent acylation.
  • The 5-position is protected or functionalized with the 1,3-dioxolane ring as described above.

Introduction of the 3-Fluorobenzoyl Group

  • The 3-fluorobenzoyl substituent is introduced via Friedel-Crafts acylation.
  • The acylation involves reacting the thiophene derivative with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
  • Reaction conditions typically include anhydrous solvents like dichloromethane or chloroform, low temperatures (0–5 °C) to control regioselectivity, and inert atmosphere to prevent side reactions.
  • The acylation occurs selectively at the 2-position of the thiophene ring due to electronic and steric factors.

Purification and Characterization

  • The crude product is purified by recrystallization from solvent mixtures such as DMF-ethanol or by column chromatography.
  • Purity and structure confirmation are performed using spectroscopic techniques:
    • ¹H NMR : Characteristic signals for dioxolane protons (δ 4.0–5.0 ppm), aromatic protons of the fluorobenzoyl group (δ 7.0–8.0 ppm).
    • IR Spectroscopy : Carbonyl stretch around 1680 cm⁻¹ and ether C–O–C stretch near 1100 cm⁻¹.
    • Mass Spectrometry : Molecular ion peak consistent with molecular weight (~278.3 g/mol).
    • Elemental Analysis : Confirms molecular formula C14H11FO3S.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes on Optimization Yield Impact
1. Dioxolane ring formation Ethylene glycol, acid catalyst, reflux, toluene Use of azeotropic removal of water improves yield Typically 70–85%
2. Thiophene functionalization Gewald reaction or commercial thiophene Purity of starting thiophene critical High purity improves downstream steps
3. Friedel-Crafts acylation 3-Fluorobenzoyl chloride, AlCl₃, 0–5 °C, DCM Strict temperature control prevents polyacylation Yields 60–75% depending on conditions
4. Purification Recrystallization or chromatography Solvent choice affects purity and recovery Purity >95% achievable

Industrial Considerations

  • Industrial synthesis may employ continuous flow reactors to enhance reaction control and scalability.
  • Catalysts and solvents are selected for recyclability and environmental compliance.
  • Advanced purification techniques such as preparative HPLC or crystallization under controlled conditions ensure batch-to-batch consistency.
  • Quality control includes spectroscopic fingerprinting and chromatographic purity assessment.

Summary of Research Findings

  • The presence of the 1,3-dioxolane ring stabilizes the thiophene core and improves solubility.
  • The 3-fluorobenzoyl group enhances the compound’s reactivity and potential biological activity.
  • Reaction conditions such as solvent polarity, temperature, and catalyst loading critically influence yield and regioselectivity.
  • Spectroscopic and chromatographic methods are essential for confirming structure and purity.
  • Optimization of each step can lead to overall yields exceeding 60%, with high purity suitable for research applications.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-(3-fluorobenzoyl)thiophene can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the 3-fluorobenzoyl moiety can be reduced to form alcohols.

    Substitution: The fluorine atom in the 3-fluorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Studies

5-(1,3-Dioxolan-2-YL)-2-(3-fluorobenzoyl)thiophene has been investigated for its potential biological activities, particularly in pharmacology. Its structure allows for interactions with various molecular targets, enhancing binding affinity due to the presence of the fluorobenzoyl group.

  • Case Study : In vitro studies have shown that compounds with similar structures exhibit significant anti-cancer properties by inhibiting specific enzymes involved in tumor growth.

Material Science

The compound's unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Case Study : Research indicates that thiophene derivatives can improve charge transport properties in organic semiconductor materials, leading to enhanced device performance.

Catalysis

Due to its reactive functional groups, this compound may serve as a catalyst or catalyst precursor in various organic reactions.

  • Case Study : A study demonstrated that thiophene-based compounds can facilitate cross-coupling reactions under mild conditions, showcasing their utility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-(3-fluorobenzoyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Table 1: Positional Isomers of Fluorobenzoyl-Thiophene Derivatives

Compound Name Substituent Position Molecular Weight (g/mol) Key Properties/Applications Reference
5-(1,3-Dioxolan-2-YL)-2-(3-fluorobenzoyl)thiophene 3-Fluoro 278.30 Enhanced dipole moment; potential enzyme inhibition
5-(1,3-Dioxolan-2-YL)-2-(4-fluorobenzoyl)thiophene 4-Fluoro 278.30 Used in organic electronics due to planar structure
5-(1,3-Dioxolan-2-YL)-2-(2-fluorobenzoyl)thiophene 2-Fluoro 278.30 Steric hindrance reduces reactivity

Key Findings :

  • 3-Fluoro : The meta-fluorine creates an asymmetric electron distribution, enhancing binding to enzymatic pockets .
  • 4-Fluoro : Para-substitution optimizes π-π stacking in conductive materials .
  • 2-Fluoro : Ortho-position introduces steric effects, limiting applications in catalysis .

Substituent Type on the Benzoyl Group

Table 2: Alkyl and Alkoxy Substituent Effects

Compound Name Substituent Molecular Weight (g/mol) Solubility (LogP) Biological Activity Reference
5-(1,3-Dioxolan-2-YL)-2-(4-ethoxybenzoyl)thiophene 4-Ethoxy 304.36 2.8 Antioxidant activity
5-(1,3-Dioxolan-2-YL)-2-(4-methylbenzoyl)thiophene 4-Methyl 274.33 3.1 Moderate enzyme inhibition
5-(1,3-Dioxolan-2-YL)-2-(4-ethylbenzoyl)thiophene 4-Ethyl 288.36 3.5 Increased hydrophobicity

Key Findings :

  • Ethoxy/Methoxy : Electron-donating groups improve solubility (lower LogP) but reduce metabolic stability .
  • Ethyl/Methyl : Alkyl chains enhance lipid solubility, favoring membrane penetration in drug design .

Heterocyclic Core Modifications

Table 3: Thiophene vs. Furan/Benzofuran Analogs

Compound Name Core Structure Key Features Applications Reference
This compound Thiophene High thermal stability; sulfur enhances conjugation Pharmaceuticals
5-(1,3-Dioxolan-2-YL)-2-fluorobenzofuran Benzofuran Oxygen-rich; lower redox potential Fluorescent probes
2-(1,3-Dioxolan-2-YL)furan Furan Smaller ring; higher reactivity Solvent additives

Key Findings :

  • Thiophene : Sulfur’s polarizability supports charge transport in electronic devices.
  • Benzofuran: Oxygen atoms enable hydrogen bonding, useful in sensor technologies .

Pharmaceutical Potential

  • Enzyme Inhibition : The 3-fluorobenzoyl derivative shows 30% higher inhibition of COX-2 compared to its 4-fluoro analog due to optimized steric complementarity .
  • Antioxidant Activity: Ethoxy-substituted analogs exhibit radical scavenging efficiency (IC₅₀ = 12 µM) via resonance stabilization of phenoxy radicals .

Biological Activity

5-(1,3-Dioxolan-2-YL)-2-(3-fluorobenzoyl)thiophene is a synthetic compound characterized by its unique structural features, including a thiophene ring substituted with a dioxolane moiety and a fluorobenzoyl group. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. Understanding its biological activity requires an exploration of its synthesis, mechanisms of action, and comparative studies with similar compounds.

  • Molecular Formula : C14H11F O3S
  • Molecular Weight : Approximately 288.37 g/mol
  • Density : 1.142 g/cm³
  • Boiling Point : Predicted at 492.4 °C

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Dioxolane Ring : Reacting ethylene glycol with an appropriate aldehyde or ketone under acidic conditions.
  • Introduction of the Fluorobenzoyl Group : Acylation of thiophene using 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
  • Coupling Reactions : Utilizing Friedel-Crafts acylation to couple the dioxolane and thiophene rings.

Antimicrobial Activity

Research indicates that compounds containing thiophene rings often exhibit significant antimicrobial properties. The presence of the dioxolane and fluorobenzoyl groups may enhance these effects.

Test OrganismActivity Observed
Staphylococcus aureusSignificant antibacterial activity
Candida albicansNotable antifungal effects
Pseudomonas aeruginosaModerate activity observed

A study on structurally similar compounds showed that derivatives containing dioxolane rings displayed excellent antifungal activity against Candida albicans and significant antibacterial activity against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis .

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival or proliferation.
  • Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways, leading to altered cellular responses.
  • Binding Affinity : The fluorobenzoyl group enhances binding affinity to biological targets, potentially increasing therapeutic efficacy.

Comparative Analysis with Similar Compounds

This compound can be compared with other thiophene derivatives to highlight its unique properties:

Compound NameKey Features
5-(1,3-Dioxolan-2-YL)-2-benzoylthiopheneLacks fluorine; different reactivity
5-(1,3-Dioxolan-2-YL)-2-(4-fluorobenzoyl)thiopheneSimilar structure but different fluorine position
5-(1,3-Dioxolan-2-YL)-2-(2-fluorobenzoyl)thiopheneSimilar structure; varies in biological activity

The unique combination of functional groups in this compound likely confers distinct biological activities compared to its analogs .

Case Studies and Research Findings

Recent studies have focused on synthesizing various dioxolane derivatives and evaluating their biological activities. For instance:

  • A series of new 1,3-dioxolanes were synthesized and tested for antibacterial and antifungal activities. Most compounds exhibited significant activity against S. aureus and C. albicans, indicating the potential pharmacological applications of similar structures .

Q & A

Q. What are the standard synthetic routes for preparing 5-(1,3-Dioxolan-2-YL)-2-(3-fluorobenzoyl)thiophene?

  • Methodological Answer : The synthesis typically involves three key steps:

Thiophene Core Formation : The Gewald reaction is employed, combining a ketone (e.g., 3-fluorobenzoyl chloride), α-cyanoester, and elemental sulfur under basic conditions to form the thiophene ring .

Dioxolane Ring Installation : Ethylene glycol reacts with a carbonyl precursor (e.g., aldehyde) under acidic catalysis (e.g., p-toluenesulfonic acid) to form the 1,3-dioxolane moiety .

Acylation : Friedel-Crafts acylation introduces the 3-fluorobenzoyl group using AlCl₃ or FeCl₃ as a Lewis catalyst .

  • Key Optimization : Reaction temperatures (60–80°C) and solvent choices (e.g., 1,4-dioxane or DMF) critically influence yield .

Q. How is the compound characterized spectroscopically to confirm its structure?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons from 3-fluorobenzoyl), δ 5.6–5.8 ppm (dioxolane protons), and δ 6.4–7.2 ppm (thiophene ring protons) .
  • ¹³C NMR : Signals at ~190 ppm (ketone carbonyl), 110–120 ppm (dioxolane carbons), and 125–140 ppm (thiophene carbons) .
  • Mass Spectrometry (LC-MS) : Molecular ion peaks at m/z 278.3 (M+H⁺) confirm the molecular formula C₁₄H₁₁FO₃S .

Q. What are the primary challenges in purifying this compound, and how are they addressed?

  • Methodological Answer :
  • Impurity Sources : Byproducts from incomplete acylation or dioxolane ring hydrolysis.
  • Solutions :
  • Column Chromatography : Use silica gel with hexane/ethyl acetate (3:1) gradients .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in thiophene ring formation?

  • Methodological Answer :
  • Catalytic Systems : Replace traditional bases (e.g., piperidine) with DBU (1,8-diazabicycloundec-7-ene) to enhance reaction kinetics .
  • Solvent Optimization : Switch from DMF to ionic liquids (e.g., [BMIM][BF₄]) to improve solubility of sulfur and reduce side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining >85% yield .

Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., tubulin)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with tubulin’s colchicine-binding site (PDB ID: 1SA0) to assess interactions. The 3-fluorobenzoyl group shows hydrogen bonding with β-tubulin’s Thr179 .
  • MD Simulations : AMBER force fields simulate ligand-protein stability; RMSD <2 Å over 100 ns indicates stable binding .
  • QSAR Models : Correlate substituent electronegativity (fluorine) with anti-proliferative activity in cancer cell lines .

Q. How can conflicting data on the compound’s environmental stability be resolved?

  • Methodological Answer :
  • Hydrolysis Studies : Conduct pH-dependent assays (pH 4–9) to assess dioxolane ring stability. LC-MS detects degradation products (e.g., diols) .
  • Photodegradation Analysis : Use UV-Vis irradiation (254 nm) in simulated sunlight; quantum yield calculations determine half-life in aquatic systems .
  • Comparative Modeling : Benchmark against structurally similar compounds (e.g., 5-(1,3-dioxolan-2-yl)-2-(4-ethylbenzoyl)thiophene) to identify substituent effects on persistence .

Q. What strategies enhance regioselectivity during Friedel-Crafts acylation of the thiophene ring?

  • Methodological Answer :
  • Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at the thiophene’s 4-position to guide acylation to the 2-position .
  • Lewis Acid Screening : Compare FeCl₃ (70% selectivity) vs. InCl₃ (90% selectivity) in anhydrous dichloromethane .
  • In Situ Monitoring : Use FT-IR to track acyl intermediate formation and adjust reagent stoichiometry dynamically .

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